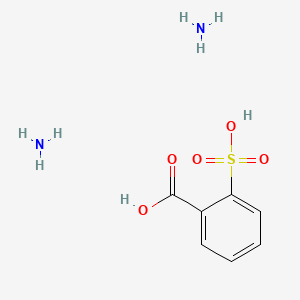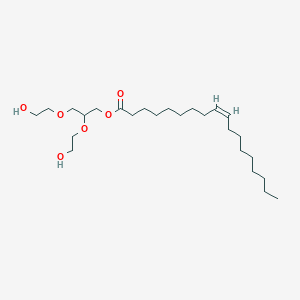
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tagat O, also known as PEG-220 Glyceryl Oleate, is a non-ionic surfactant and emulsifier derived from natural raw materials. It is widely used in various industrial and personal care applications due to its excellent emulsifying and stabilizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tagat O is synthesized through the ethoxylation of glyceryl oleate. The process involves the reaction of glyceryl oleate with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The reaction is typically carried out in the presence of a catalyst at elevated temperatures and pressures.
Industrial Production Methods: In industrial settings, the production of Tagat O involves large-scale ethoxylation reactors where glyceryl oleate and ethylene oxide are continuously fed into the reactor. The reaction mixture is then subjected to purification processes to remove any unreacted materials and by-products, resulting in a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Tagat O primarily undergoes reactions typical of non-ionic surfactants, including:
Oxidation: Tagat O can undergo mild oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tagat O can participate in substitution reactions where the ethoxylated groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered emulsifying properties.
Reduction: Reduced forms with potential changes in solubility and stability.
Substitution: Derivatives with new functional groups enhancing specific properties.
Wissenschaftliche Forschungsanwendungen
Tagat O finds extensive use in scientific research across multiple fields:
Chemistry: Used as an emulsifier and solubilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Widely used in personal care products, such as shampoos and lotions, due to its mildness and effectiveness as an emulsifier.
Wirkmechanismus
Tagat O exerts its effects primarily through its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and lipophilic substances, allowing for the formation of stable oil-in-water emulsions. The molecular targets include the interfaces between oil and water phases, where Tagat O aligns itself to reduce interfacial tension and prevent phase separation.
Vergleich Mit ähnlichen Verbindungen
PEG-220 Glyceryl Laurate: Another non-ionic surfactant with similar emulsifying properties but derived from lauric acid.
PEG-240 Hydrogenated Castor Oil: A non-ionic surfactant with higher ethoxylation levels, providing different solubility and emulsifying characteristics.
PEG-230 Glyceryl Stearate: Similar in function but derived from stearic acid, offering different melting points and stability profiles.
Uniqueness of Tagat O: Tagat O stands out due to its balance of hydrophilic and lipophilic properties, making it highly effective in forming stable emulsions. Its derivation from oleic acid provides it with unique solubility and mildness, making it suitable for sensitive applications in personal care and pharmaceuticals.
Eigenschaften
CAS-Nummer |
51192-09-7 |
|---|---|
Molekularformel |
C25H48O6 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,3-bis(2-hydroxyethoxy)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(28)31-23-24(30-21-19-27)22-29-20-18-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9- |
InChI-Schlüssel |
VVEAPYVNAFNECM-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCCO)OCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCCO)OCCO |
Verwandte CAS-Nummern |
51192-09-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


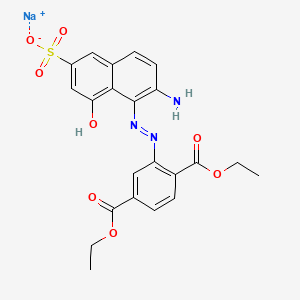

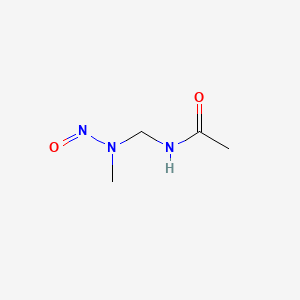
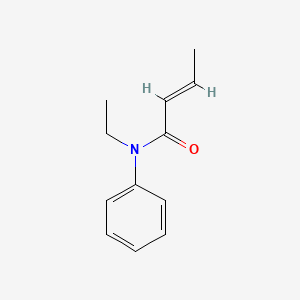
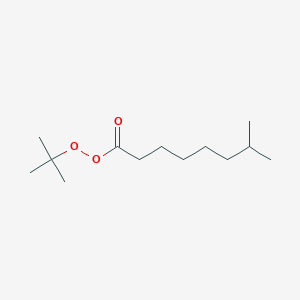
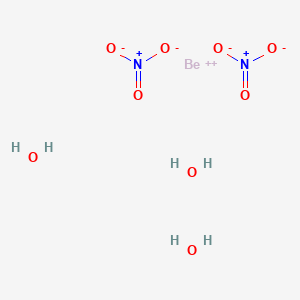
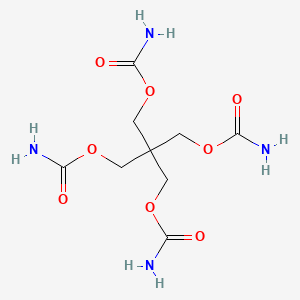
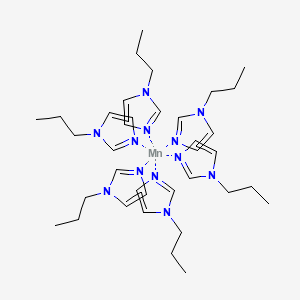
![3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde](/img/structure/B13755395.png)

![Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13755411.png)

